Cas no 59860-58-1 (2,2,3,6-tetramethylcyclohexanone)
59860-58-1 structure
Product Name:2,2,3,6-tetramethylcyclohexanone
Numero CAS:59860-58-1
MF:C10H18O
MW:154.249323368073
CID:1617328
PubChem ID:5130444
Update Time:2025-04-21
2,2,3,6-tetramethylcyclohexanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2,3,6-tetramethylcyclohexanone
- SureCN941508
- 2,2,4,6-tetramethyl-1,2-dihyroquinoline
- 1.1.2.5-tetramethyl-cyclohexanone-(6)
- STOCK1S-01671
- 2,5,6,6-Tetramethyl-cyclohexanon
- 1.1.2.5-Tetramethyl-cyclohexanon-(6)
- NSC161577
- 2,2,4,6-tetramethyl-1,2-dihydroquinoline
- 2,2,4,6-Tetramethyl-1,2-dihydro-chinolin
- CTK0I0974
- AC1L6L5P
- AC1Q1IHO
- 2,2,3,6-tetramethyl-1,2-dihydroquinoline
- 1,2-Dihydro-2,2,4,6-tetramethylquinoline
- 2,2,3,6-tetramethyl-cyclohexanone
- 2,2,4,6-tetramethyl-1,2-dihydro-quinoline
- 2,2,4,6-tetramethyl-1,2-dihydroquionoline
- 2,2,3,6-Tetramethyl-1-cyclohexanone
- 2,2,3,6-Tetramethyl-cyclohexanon
- MLS000054501
- SureCN941508; 2,2,4,6-tetramethyl-1,2-dihyroquinoline; 1.1.2.5-tetramethyl-cyclohexanone-(6); STOCK1S-01671; 2,5,6,6-Tetramethyl-cyclohexanon; 1.1.2.5-Tetramethyl-cyclohexanon-(6); NSC161577; 2,2,4,6-tetramethyl-1,2-dihydroquinoline; 2,2,4,6-Tetramethyl-1,2-dihydro-chinolin; CTK0I0974; AC1L6L5P; AC1Q1IHO; 2,2,3,6-tetramethyl-1,2-dihydroquinoline; 1,2-Dihydro-2,2,4,6-tetramethylquinoline; 2,2,3,6-tetramethyl-cyclohexanone; 2,2,4,6-tetram
- SCHEMBL2391235
- GVDYGYUYWPAHKB-UHFFFAOYSA-N
- 59860-58-1
- DTXSID301302454
- AKOS024340942
-
- Inchi: 1S/C10H18O/c1-7-5-6-8(2)10(3,4)9(7)11/h7-8H,5-6H2,1-4H3
- Chiave InChI: GVDYGYUYWPAHKB-UHFFFAOYSA-N
- Sorrisi: O=C1C(C)CCC(C)C1(C)C
Proprietà calcolate
- Massa esatta: 154.13584
- Massa monoisotopica: 154.135765193g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 170
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- PSA: 17.07
2,2,3,6-tetramethylcyclohexanone Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
59860-58-1 (2,2,3,6-tetramethylcyclohexanone) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso